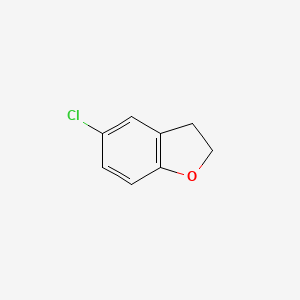

5-Chloro-2,3-dihydrobenzofuran

Descripción

Contextualization within Dihydrobenzofuran Chemistry and Heterocyclic Systems

The 2,3-dihydrobenzofuran (B1216630) scaffold, a fusion of a benzene (B151609) ring and a dihydrofuran ring, is a privileged structure in organic and medicinal chemistry. nih.govchemsrc.com This core is present in a multitude of biologically active natural products and synthetic compounds, showcasing a broad spectrum of pharmacological activities. nih.govrsc.org Dihydrobenzofurans are considered five-membered heterocyclic compounds and were historically referred to as "coumarans". smolecule.com Their structural rigidity and the electronic properties conferred by the fused ring system make them attractive frameworks for the design of novel molecules. chemsrc.com The synthesis of the dihydrobenzofuran nucleus is a significant area of research, with numerous methods developed, including transition metal-catalyzed and transition-metal-free approaches. nih.govsmolecule.com

Significance of the 5-Chloro-2,3-dihydrobenzofuran Scaffold in Medicinal Chemistry and Materials Science

The introduction of a chlorine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold, yielding this compound, significantly influences the molecule's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.govresearchgate.net The chloro substituent can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active agents, including potential anticancer and antimicrobial compounds. nih.govsmolecule.comnih.gov

In the realm of materials science, the dihydrobenzofuran core is being explored for its potential in organic electronics. scholaris.caresearchgate.net The conjugated π-system inherent in the benzofuran (B130515) structure can be tailored through chemical modification, including halogenation, to create materials with specific electronic and optical properties. researchgate.netvulcanchem.com Derivatives of dihydrobenzofuran have been investigated as electron blocking materials in organic light-emitting diodes (OLEDs), highlighting the scaffold's versatility beyond medicinal applications. researchgate.netresearcher.life

Overview of Prior Research on Halogenated Dihydrobenzofurans

Research into halogenated dihydrobenzofurans has revealed a wide array of biological activities. The position and nature of the halogen substituent play a crucial role in determining the cytotoxic and antimicrobial properties of these compounds. nih.govnih.gov For instance, studies have shown that brominated derivatives of benzofuran can exhibit significant cytotoxicity against various cancer cell lines, with the position of the halogen being a key determinant of biological activity. nih.govresearchgate.net

The introduction of halogens can increase the activity and selectivity of these derivatives. researchgate.net For example, certain halogenated dihydrobenzofuran derivatives have shown potent activity against Gram-positive bacteria and fungi. nih.gov The antimicrobial activity is often enhanced by the presence of multiple halogen substituents or specific substitution patterns on the aromatic ring. rsc.org Research has also explored the synergistic effects of combining halogenated dihydrobenzofuran structures with other bioactive moieties to develop novel therapeutic agents. nih.gov

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 76429-69-1 |

Table 1: Physicochemical Properties of this compound synquestlabs.com

Research Findings on Halogenated Dihydrobenzofuran Derivatives

The following table summarizes research findings on various halogenated dihydrobenzofuran derivatives, highlighting their biological activities.

| Compound | Biological Activity | Key Findings |

| 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran | Anticancer, Antimicrobial | Showed an IC50 value of 15 µM in inducing apoptosis in cancer cells and a Minimum Inhibitory Concentration (MIC) of 20 µg/mL against resistant strains of Escherichia coli. |

| 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Anticancer | Demonstrated cytotoxic effects against MCF-7 breast cancer cell lines with an IC50 value of 10 µM. |

| Halogenated 1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | Antiproliferative | Exhibited antiproliferative activity with low cytotoxicity towards normal cells. nih.gov |

| Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cytotoxic | Showed the highest cytotoxicity in A549 (lung cancer) cells with an IC50 value of 6.3 ± 2.5 μM. nih.gov |

Table 2: Biological Activities of Selected Halogenated Dihydrobenzofuran Derivatives

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYQHYMRUDUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343893 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-69-1 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 5 Chloro 2,3 Dihydrobenzofuran

Established Synthetic Routes for the 5-Chloro-2,3-dihydrobenzofuran Core

The this compound scaffold is a key structural motif in various chemical entities. Its synthesis can be approached through direct functionalization of the pre-formed dihydrobenzofuran core or by constructing the heterocyclic system from appropriately substituted precursors.

Iron(III)-Catalyzed Chlorination of Dihydrobenzofuran

A direct and regioselective method for the synthesis of this compound involves the electrophilic chlorination of 2,3-dihydrobenzofuran (B1216630). acs.org This transformation can be efficiently catalyzed by iron(III) compounds, which act as powerful Lewis acids to activate the chlorinating agent. nih.gov

One established protocol utilizes iron(III) triflimide as the catalyst and N-chlorosuccinimide (NCS) as the chlorine source. acs.orgnih.gov The reaction proceeds by activating NCS, facilitating the subsequent chlorination of the electron-rich aromatic ring of 2,3-dihydrobenzofuran. acs.org This method demonstrates high regioselectivity, yielding the 5-chloro isomer as the major product in high yield. acs.org The reaction is typically performed under an air atmosphere at an elevated temperature (e.g., 60 °C) in a solvent such as tetrahydrofuran. acs.org The use of an iron catalyst is advantageous due to its low cost and reduced environmental impact. researchgate.net This approach is part of a broader methodology for the chlorination of various activated arenes, including phenol, aniline, and anisole (B1667542) derivatives. acs.orgnih.gov

| Parameter | Condition | Reference |

| Substrate | 2,3-Dihydrobenzofuran | acs.org |

| Catalyst | Iron(III) chloride / 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | acs.org |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | acs.org |

| Solvent | Tetrahydrofuran (THF) | acs.org |

| Temperature | 60 °C | acs.org |

| Yield | 86% | acs.org |

Cyclization Reactions for Dihydrobenzofuran Ring Formation

An alternative to direct chlorination is the construction of the this compound core through cyclization reactions. These methods build the dihydrofuran ring from acyclic precursors that already contain the chlorine substituent on the aromatic ring or where chlorination is an intermediate step.

One such strategy involves an intramolecular cyclization of a substituted phenol. For instance, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for various compounds, can be achieved through a multi-step sequence that includes a cyclization step. chemicalbook.comgoogle.com In one pathway, a precursor like methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes an intramolecular Mitsunobu reaction with triphenylphosphine (B44618) and an azodicarboxylate to form the dihydrobenzofuran ring. chemicalbook.com The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated, typically using N-chlorosuccinimide (NCS), to introduce the chlorine atom at the 5-position before final hydrolysis. chemicalbook.com

Other advanced cyclization strategies for forming the dihydrobenzofuran ring include:

Tandem S(N)Ar/5-exo-trig Cyclization: This method can convert o-fluorobenzaldehydes into 3-amino-2,3-dihydrobenzofuran derivatives. nih.gov

Palladium-Catalyzed Annulation: Palladium catalysts can be used in (4 + 1) annulation reactions to create the dihydrobenzofuran ring system from precursors like 4-vinylbenzodioxinones. organic-chemistry.org

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts can enable the [3 + 2] annulation of N-phenoxyacetamides with dienes to construct the dihydrobenzofuran skeleton. organic-chemistry.org

These methods offer versatility in introducing a wide range of substituents onto the core structure during its formation.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically enriched 2,3-dihydrobenzofuran derivatives is of significant interest. Stereoselective methods focus on controlling the chirality at the C2 and C3 positions of the dihydrofuran ring.

Catalyst-controlled asymmetric synthesis is a primary approach. This involves using a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in the ring-forming reaction.

Copper/BOX-Catalyzed Cycloaddition: Chiral bis(oxazoline) (BOX) ligands complexed with copper can catalyze the reaction of phenols with diazoacetates to yield 2,3-dihydrobenzofurans with high enantioselectivity. nih.gov While not explicitly detailed for the 5-chloro derivative, this methodology is broadly applicable. nih.gov

Rhodium-Catalyzed Annulation: Asymmetric versions of rhodium-catalyzed C-H functionalization/[3+2] annulation reactions have been developed, using chiral cyclopentadienyl (B1206354) (Cp) ligands to achieve high enantiomeric excess in the synthesis of chiral dihydrobenzofurans. researchgate.net

Palladium-Catalyzed Cycloisomerization: Chiral palladium complexes can catalyze the enantioselective iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, providing a route to optically active 2,3-dihydrobenzofurans. organic-chemistry.org

Another strategy combines a non-stereoselective reaction with an enzymatic resolution. For example, a racemic mixture of a 2,3-dihydrobenzofuran derivative can be synthesized using an iron-catalyzed cycloaddition, followed by a lipase-catalyzed enantioselective acylation to separate the enantiomers. researchgate.net Patent literature also describes stereoselective methods for synthesizing related chloro-substituted dihydrobenzofurans, employing strategies like the Suzuki coupling of chiral intermediates. google.com

Derivatization Strategies for the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups and substituents, expanding its chemical diversity.

Functional Group Interconversions on the this compound Moiety

Functional group interconversion refers to the transformation of one functional group into another on the existing scaffold. The this compound moiety can undergo several such reactions.

A common modification is electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. For example, the nitration of 2,3-dihydro-5-chlorobenzofuran can be achieved by treating it with a mixture of sulfuric acid and water at controlled temperatures, leading to the formation of 5-chloro-2,3-dihydro-7-nitrobenzofuran. prepchem.com

Another key interconversion is the hydrolysis of ester groups. In the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a terminal step involves the hydrolysis of the corresponding methyl ester. chemicalbook.com This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727) and water, to yield the carboxylic acid. chemicalbook.comlookchem.com The resulting carboxylic acid and the amino group can then serve as handles for further derivatization.

Introduction of Diverse Substituents onto the Dihydrobenzofuran System, including thiazole (B1198619) and carboxamide groups

The functional groups present on the this compound scaffold serve as anchor points for the introduction of more complex substituents, such as carboxamide and thiazole moieties. These groups are prevalent in many biologically active molecules. researchgate.netmdpi.com

Carboxamide Group Introduction: Carboxamide groups can be readily introduced by leveraging the amino or carboxylic acid functionalities on a derivatized core. For instance, the intermediate 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid provides two points for modification. chemicalbook.com

From the Carboxylic Acid: The carboxylic acid at the 7-position can be activated, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting activated species can then react with a primary or secondary amine to form a carboxamide linkage.

From the Amino Group: The amino group at the 4-position can react with an activated carboxylic acid or acyl chloride to form an N-acylated derivative, which is also a carboxamide.

Thiazole Group Introduction: The synthesis of a thiazole ring often proceeds via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov To attach a thiazole group to the this compound scaffold, a multi-step sequence would be necessary:

A functional group on the dihydrobenzofuran core (e.g., an amino or hydroxyl group) would first be converted into a suitable precursor for the Hantzsch reaction.

For example, an amino group could be used to synthesize a custom thioamide derivative.

Alternatively, the core could be functionalized to introduce an α-halocarbonyl moiety.

Condensation of these precursors would then lead to the formation of a thiazole ring directly attached or tethered to the this compound system. nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of a wide array of complex molecules.

Green Chemistry Principles in the Synthesis of this compound and Analogues

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing catalytic processes over stoichiometric ones. The following sections delve into specific green synthetic strategies that have been applied to the formation of dihydrobenzofuran derivatives.

The application of ultrasound irradiation in organic synthesis is a powerful tool that aligns with the principles of green chemistry. Sonochemistry can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions, often reducing the need for harsh reagents and solvents. scielo.org.zaresearchgate.netscielo.org.za

Ultrasound-promoted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including derivatives of 2,3-dihydrobenzofuran. scielo.org.zascielo.org.zanih.gov The benefits of this methodology include shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. researchgate.net For instance, the synthesis of chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde has been achieved in good to excellent yields under ultrasonic irradiation. scielo.org.zascielo.org.za This approach demonstrates the potential for waste reduction and increased energy efficiency. scielo.org.zaresearchgate.net While specific studies focusing solely on the ultrasound-assisted synthesis of this compound are not extensively detailed in the available literature, the successful application of this technique to analogous structures suggests its viability.

The Claisen-Schmidt condensation, a key reaction in the synthesis of chalcones, has been shown to be significantly accelerated by ultrasound. scielo.org.zascielo.org.za The table below illustrates the efficiency of ultrasound in the synthesis of a 2,3-dihydrobenzofuran appended chalcone, a reaction that can be adapted for various substituted derivatives.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a 2,3-Dihydrobenzofuran Appended Chalcone

| Entry | Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Stirring | 5-6 h | 60 |

| 2 | Ultrasound | 30-35 min | 92 |

Data derived from a study on the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one. scielo.org.za

This data clearly indicates that the use of ultrasound dramatically reduces the reaction time while significantly improving the product yield, highlighting its potential as a green synthetic tool for this compound analogues.

Sustainable catalysis is a cornerstone of green chemistry, focusing on the use of catalysts to facilitate reactions with high efficiency and selectivity, while minimizing waste. For the synthesis of dihydrobenzofurans, two notable examples of sustainable catalytic systems are chloroaluminate ionic liquids and rhodium(III) catalysts.

Chloroaluminate Ionic Liquids:

Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. Chloroaluminate ionic liquids, in particular, can function as both a solvent and a Lewis acid catalyst in various organic transformations.

While the direct synthesis of this compound using chloroaluminate ionic liquids is not extensively documented, their application in related reactions demonstrates their potential. For example, these ionic liquids have been successfully used to catalyze the acylation of 2,3-dihydrobenzofuran with high conversion rates and selectivity. This process offers a greener alternative to traditional Friedel-Crafts acylation which often employs stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like anhydrous aluminum chloride. The use of chloroaluminate ionic liquids can reduce acid wastewater and simplify catalyst separation and purification.

Rhodium(III)-Catalyzed Methods:

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and atom-economical methods for the synthesis of complex organic molecules, including 2,3-dihydrobenzofuran derivatives. nih.gov These reactions allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and the amount of waste generated.

The synthesis of various substituted dihydrobenzofurans has been achieved through Rh(III)-catalyzed intramolecular hydroarylation and other C-H functionalization strategies. nih.govnih.gov These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions. For example, Rh(III) catalysts have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans through sequential C-H functionalization reactions. Although specific examples detailing the synthesis of this compound via this method are limited, the broad applicability of Rh(III) catalysis to a range of substituted arenes suggests its potential for this target molecule.

Table 2: Examples of Rh(III)-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

| Starting Material | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| N-Phenoxyacetamide and 1,3-diene | [Cp*RhCl2]2, AgSbF6 | Substituted 2,3-dihydrobenzofuran | High |

| Tethered alkene on a benzamide | RhCp*(MeCN)3 | Fused polycyclic dihydrobenzofuran | up to 99% nih.gov |

Cp = pentamethylcyclopentadienyl

These examples underscore the efficiency and versatility of rhodium catalysis in constructing the dihydrobenzofuran core structure.

Elucidation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of the 2,3-dihydrobenzofuran ring system can proceed through several mechanistic pathways, depending on the starting materials and reaction conditions.

A common strategy for the formation of the dihydrobenzofuran ring is through an intramolecular cyclization. For instance, the synthesis of 2-aroylbenzofurans, which can be hydrogenated to the corresponding dihydrobenzofurans, can be achieved via a Rap-Stoermer type reaction. A plausible mechanism for the formation of a chloro-substituted benzofuran (B130515) involves the initial formation of a phenoxide, which then undergoes a nucleophilic attack on an α-bromoketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the benzofuran ring. nih.gov

In the context of green synthesis, such as visible-light-mediated protocols, the mechanism for the formation of 2,3-dihydrobenzofuran derivatives often involves radical or ionic pathways. For example, the synthesis of 2,3-dihydrobenzofuran chalcogenides can proceed via an oxyselenocyclization of 2-allylphenols. A plausible mechanism involves the formation of an electrophilic selenium species, which is then attacked by the double bond of the allyl group. The resulting intermediate is then trapped intramolecularly by the phenolic oxygen, leading to the cyclized dihydrobenzofuran product after deprotonation. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2,3 Dihydrobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-2,3-dihydrobenzofuran and its derivatives, both ¹H and ¹³C NMR are employed to confirm the molecular structure.

In the ¹H NMR spectrum of the parent 2,3-dihydrobenzofuran (B1216630), characteristic signals for the protons on the dihydrofuran ring and the aromatic ring are observed. spectrabase.comspectrabase.com For this compound, the chlorine substituent at the 5-position influences the chemical shifts of the aromatic protons due to its electron-withdrawing nature. The protons on the dihydrofuran ring typically appear as multiplets, with their specific splitting patterns revealing the coupling between adjacent protons.

For instance, in the derivative 1-(this compound-3-yl)-N-morpholinomethanesulfonamide, the protons of the dihydrobenzofuran moiety exhibit characteristic signals. rsc.org The protons on the aromatic ring of this derivative appear in the range of δ 6.74-7.16 ppm. rsc.org The methylene (B1212753) protons of the dihydrofuran ring show distinct multiplicities due to their diastereotopic nature and coupling with the adjacent methine proton. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon attached to the chlorine atom in this compound is expected to show a characteristic chemical shift. In the aforementioned derivative, the carbons of the chloro-substituted aromatic ring resonate at approximately δ 111.2, 124.5, 125.6, 129.0, 129.3, and 158.5 ppm. rsc.org The carbons of the dihydrofuran ring also show characteristic signals, for example at δ 37.5, 76.5 ppm. rsc.org

Detailed two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. scielo.brresearchgate.netresearchgate.net These experiments reveal correlations between protons and carbons, confirming the connectivity of the molecular framework.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H | 6.74-7.16 | m | - |

| Aromatic-C | - | - | 111.2, 124.5, 125.6, 129.0, 129.3, 158.5 |

| Dihydrofuran-CH | 4.74-4.79 | m | 37.5 |

| Dihydrofuran-CH₂ | 4.62 (dd), 3.32 (dd) | dd, dd | 76.5 |

¹Data for 1-(this compound-3-yl)-N-morpholinomethanesulfonamide. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy in Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound and its derivatives displays a series of absorption bands corresponding to the various vibrational modes of the molecule.

Key characteristic vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the dihydrofuran ring give rise to absorption bands in the 3000-2850 cm⁻¹ region.

C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The ether linkage in the dihydrofuran ring exhibits a strong, characteristic absorption band, typically in the 1250-1050 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

For example, the FTIR spectrum of the related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl shows characteristic peaks that can be correlated to its structural features. researchgate.net While the specific frequencies for this compound are not detailed in the provided search results, the general regions for the expected vibrations can be inferred from established correlation tables and spectra of similar compounds like 2,3-dihydrobenzofuran. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. nih.govresearcher.life For this compound, HRMS can confirm its molecular formula, C₈H₇ClO.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of the derivative 5-Chloro-3,6-dimethyl-2,3-dihydrobenzofuran has been determined to be 182.049842673 u. spectrabase.com This precise mass measurement corresponds to the molecular formula C₁₀H₁₁ClO. spectrabase.com

In addition to determining the molecular formula, mass spectrometry provides information about the fragmentation pathways of the molecule upon ionization. The fragmentation pattern is a characteristic fingerprint that can aid in structural elucidation. For this compound, common fragmentation pathways would likely involve:

Loss of a chlorine atom: This would result in a fragment ion with a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ring opening of the dihydrofuran moiety: This could lead to various fragment ions corresponding to the benzofuran (B130515) core or side chains in derivatives.

Retro-Diels-Alder reaction: While less common for this specific ring system, it is a potential fragmentation pathway for heterocyclic compounds.

Analysis of the fragmentation pattern of derivatives, such as 1-(this compound-3-yl)-N-morpholinomethanesulfonamide, has been used to confirm their structure, with the calculated mass for the sodiated molecule ([M+Na]⁺) being 355.0490 and the found mass being 355.0483. rsc.org

| Compound | Molecular Formula | Calculated Exact Mass (u) | Observed Mass (u) | Ion Type |

|---|---|---|---|---|

| This compound | C₈H₇ClO | 168.01854 | - | [M]⁺ |

| 5-Chloro-3,6-dimethyl-2,3-dihydrobenzofuran | C₁₀H₁₁ClO | 182.04984 | 182.049842673 | [M]⁺ |

| 1-(this compound-3-yl)-N-morpholinomethanesulfonamide | C₁₃H₁₇ClN₂O₄S | 355.04900 (for [M+Na]⁺) | 355.0483 | [M+Na]⁺ |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While the crystal structure of this compound itself was not found in the search results, the structures of closely related derivatives have been reported, illustrating the power of this technique. For example, the crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveals that the benzofuran unit is essentially planar. nih.gov In this derivative, the dihedral angle between the benzofuran ring system and the 3-fluorophenyl ring is 31.36 (5)°. nih.gov The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, forming inversion dimers. nih.gov

Similarly, the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran shows a dihedral angle of 32.53 (5)° between the benzofuran and 2-fluorophenyl rings. nih.gov The crystal structure is further stabilized by Cl···O halogen bonds and F···π interactions. nih.gov These examples demonstrate how X-ray crystallography can provide detailed insights into the molecular geometry and intermolecular interactions of 5-chloro-benzofuran derivatives, which can be extrapolated to understand the potential solid-state behavior of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0038 (1) |

| b (Å) | 8.4322 (1) |

| c (Å) | 10.6782 (2) |

| α (°) | 88.933 (1) |

| β (°) | 81.008 (1) |

| γ (°) | 66.859 (1) |

| Volume (ų) | 653.81 (2) |

³Data for 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. nih.gov

Chiroptical Spectroscopy, including Circular Dichroism, for Stereochemical Assignment and Enantiomeric Excess Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this category, used to determine the absolute configuration of chiral centers and to assess the enantiomeric excess of a sample.

For derivatives of this compound that are chiral, CD spectroscopy can be a powerful method for stereochemical assignment. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and chiral centers within the molecule.

Studies on dihydrobenzofuran neolignans have shown that the sign of the Cotton effect in the 270-300 nm region of the electronic circular dichroism (ECD) spectrum can be used to determine the absolute configuration. researchgate.net For example, a positive Cotton effect in this region for certain dihydrobenzofuran neolignans is indicative of a specific absolute configuration at the chiral centers. researchgate.net The absolute configuration of newly isolated prenylated dihydrobenzofurans has been determined by comparing their experimental CD spectra with those of known compounds and with computational simulations. nih.gov

Furthermore, the synthesis and CD analysis of steroids containing a 2,3-dihydro-1-benzofuran chromophore have established a helicity rule where the conformation of the heterocyclic ring dictates the sign of the CD signal. rsc.org This demonstrates the utility of CD spectroscopy in assigning the absolute configuration of complex molecules containing the dihydrobenzofuran scaffold.

| Application | Methodology | Reference |

|---|---|---|

| Determination of Absolute Configuration of Dihydrobenzofuran Neolignans | Correlation of the sign of the Cotton effect at 270-300 nm with stereochemistry. | researchgate.net |

| Stereochemical Assignment of Prenylated Dihydrobenzofurans | Comparison of experimental CD spectra with known compounds and computational data. | nih.gov |

| Establishment of Helicity Rules | Relating the conformation of the dihydrobenzofuran ring to the sign of the CD signal. | rsc.org |

Computational and Theoretical Investigations of 5 Chloro 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic distribution. These calculations are crucial for understanding the reactivity and kinetic stability of a molecule.

In a study of a closely related derivative, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, DFT calculations were performed at the B3LYP/6-311+G(d,p) level of theory to analyze its ground state geometry and electronic properties. tandfonline.com Such studies provide a theoretical framework for interpreting experimental data, such as NMR and vibrational spectra, and offer a detailed picture of the molecule's electronic landscape. tandfonline.com The insights gained from DFT studies on derivatives are invaluable for predicting the behavior of the parent 5-Chloro-2,3-dihydrobenzofuran scaffold.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between different conformers is essential for predicting a molecule's shape, stability, and biological activity.

For the this compound framework, the dihydrofuran ring is a key structural feature. Theoretical studies, often employing DFT, can map the potential energy surface of the molecule to identify the most stable conformers. For instance, in a related benzimidazole (B57391) derivative, a potential energy surface scan was conducted to understand the stability of planar versus non-planar structures. esisresearch.org This type of analysis for this compound would reveal the puckering of the five-membered ring and the rotational barriers of any substituents, providing a comprehensive understanding of its three-dimensional structure and flexibility.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. nih.gov For example, studies on benzofuran-carboxylic acid derivatives have utilized molecular docking to investigate their inhibitory effects against cancer and microbial diseases. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The insights from these studies can guide the design of new this compound derivatives with enhanced biological activity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. esisresearch.org It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org The interactions between filled (donor) and empty (acceptor) orbitals can be quantified to understand the electronic delocalization that contributes to molecular stability.

In a study of a chlorinated benzimidazole derivative, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. esisresearch.org A similar analysis on this compound would reveal the interactions between the lone pairs on the oxygen and chlorine atoms with the antibonding orbitals of the aromatic ring and the dihydrofuran moiety. This would provide a detailed understanding of the electronic factors contributing to the stability of the molecule.

HOMO-LUMO Gap Analysis and Quantum Chemical Descriptors for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For a derivative, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, the HOMO and LUMO energies were calculated. tandfonline.com The HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. ijesit.com A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to further characterize the reactivity and stability of the molecule.

| Quantum Chemical Descriptor | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. Calculated as η = (I - A) / 2. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of change in electron distribution. Calculated as S = 1 / η. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). |

These descriptors, derived from HOMO-LUMO analysis, provide a quantitative basis for understanding and predicting the chemical behavior of this compound and its derivatives.

Biological and Pharmacological Research on 5 Chloro 2,3 Dihydrobenzofuran Analogues

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptor (5-HT3, 5-HT4, 5-HT2C) Agonism and Antagonism

Analogues of 5-chloro-2,3-dihydrobenzofuran have been extensively studied for their interactions with various serotonin (5-HT) receptor subtypes, revealing potent and selective activities as both antagonists and agonists.

Notably, dihydrobenzofuranyl amides have emerged as powerful 5-HT3 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies identified endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, also known as Zatosetron, as a highly potent and selective 5-HT3 antagonist. nih.gov Key structural features contributing to its high affinity include the 7-carbamyl linkage, the dimethyl substitution on the dihydrobenzofuran ring, the chloro substituent at the 5-position, and the endo stereochemistry. nih.gov 5-HT3 antagonists are clinically significant for their antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting. nih.govnih.gov

In the realm of 5-HT4 receptors, specific analogues of this compound have demonstrated agonist activity. A study on the optical isomers of 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide revealed that the (S)-(+)-enantiomer (SK-951) possessed approximately twice the serotonin 5-HT4 receptor agonistic activity of its (R)-(-)-enantiomer. koreascience.kr 5-HT4 receptor agonists are known for their prokinetic effects on the gastrointestinal tract. mdpi.com

Furthermore, the 2,3-dihydrobenzofuran (B1216630) framework has been utilized to develop agonists for the 5-HT2C receptor. Based on structural similarities to other 5-HT2C agonists, a series of (2,3-dihydro)benzofuran-based compounds were designed and synthesized. nih.gov These compounds were evaluated for their selectivity towards 5-HT2A, 5-HT2B, and 5-HT2C receptors, with the aim of producing selective 5-HT2C agonists, which are of interest for treating conditions like obesity and substance use disorders. nih.govmdpi.com

| Compound | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| Zatosetron | 5-HT3 | Antagonist | Potent and selective antagonist with an ED50 of 0.86 µg/kg i.v. for blocking 5-HT-induced bradycardia in rats. nih.gov |

| (S)-(-)-1 hemifumarate (SK-951) | 5-HT4 | Agonist | Showed approximately twofold higher agonistic activity than its (R)-(+)-enantiomer. koreascience.kr |

| (2,3-Dihydro)benzofuran-based compounds | 5-HT2C | Agonist | Designed as selective agonists with some compounds showing functional selectivity (weak β-arrestin recruitment). nih.gov |

Histamine (B1213489) Receptor (H3, H4) Interactions and Functional Characterization

The this compound scaffold has also been incorporated into ligands targeting histamine receptors, specifically the H3 and H4 subtypes. A series of nine 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules (the LINS01 series) were synthesized and evaluated for their affinity and functional activity at these receptors. researchgate.net

Within this series, compound LINS01007 , which is 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine, was identified as a dual-acting antagonist for both the histamine H3 receptor (H3R) and H4 receptor (H4R). researchgate.netscienceopen.com It displayed a pKi of 6.2 for the H4R. The development of dual H3R/H4R ligands is of therapeutic interest for inflammatory conditions, as both receptors are implicated in inflammatory pathways. researchgate.net The H3 receptor is primarily found in the central nervous system and modulates the release of histamine and other neurotransmitters, while the H4 receptor is preferentially expressed on cells of the immune system. researchgate.net

| Compound | Receptor Target | Activity | Affinity (pKi) |

|---|---|---|---|

| LINS01007 | H3 and H4 | Antagonist | 6.2 (for H4R) researchgate.netscienceopen.com |

Dopamine (B1211576) Receptor Interactions

Research has also explored the interaction of dihydrobenzofuran-containing molecules with dopamine receptors. While direct studies on this compound analogues are limited, related structures show affinity for these targets, suggesting the potential for this scaffold in designing dopamine receptor ligands.

One study synthesized new fluorinated ligands with an N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide skeleton to investigate their binding to dopamine D2 receptors. nih.gov The introduction of a fluorine atom at either the pyrrolidine (B122466) ring or the ethyl substituent of the dihydrobenzofuran moiety resulted in compounds with significant D2 receptor affinity, with IC50 values of 17 nM and 36 nM, respectively. nih.gov

In another line of research, a novel compound, N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine, was developed as a potential antipsychotic agent combining potent dopamine D2 receptor antagonism with serotonin 5-HT1A receptor agonism. This compound exhibited high affinity for D2 receptors and acted as a silent antagonist in functional assays. nih.gov These findings indicate that the dihydrobenzofuran core can be effectively incorporated into molecules targeting the dopamine D2 receptor.

| Compound Scaffold | Receptor Target | Activity | Affinity (IC50) |

|---|---|---|---|

| Fluorinated N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamides | D2 | Ligand | 17 nM and 36 nM nih.gov |

| N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine | D2 | Antagonist | High affinity nih.gov |

Enzyme Inhibition and Modulation Mechanisms

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition by Thiazole-Benzofuran Hybrids

The inhibition of viral RNA-dependent RNA polymerase (RdRp) is a key strategy in the development of antiviral drugs, as this enzyme is essential for the replication of many RNA viruses. drugbank.com The benzofuran (B130515) scaffold has been identified as a promising core for the design of RdRp inhibitors. Specifically, a series of benzofuran derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, which is an RdRp. nih.govresearchgate.net These inhibitors target the highly conserved palm subdomains of the enzyme, suggesting they could have broad-spectrum activity. nih.gov

While specific research on thiazole-benzofuran hybrids directly targeting RdRp is emerging, the rationale for such hybrids is strong. Thiazole-containing compounds are known to possess a wide range of biological activities, including significant antiviral properties against numerous viruses. nih.gov The molecular hybridization of a benzofuran core, known to interact with RdRp, with a thiazole (B1198619) moiety, known for its broad antiviral profile, represents a logical approach to developing novel and potent antiviral agents. Such hybrid molecules could potentially exhibit enhanced binding to the polymerase or possess dual mechanisms of action.

Inhibition of Other Specific Enzymes or Receptors

Analogues of this compound have demonstrated inhibitory activity against several other important enzymes.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): The 2,3-dihydrobenzofuran structure has been used as a chemical platform to design inhibitors of mPGES-1, an enzyme involved in inflammation and cancer. nih.gov Through a combination of molecular docking and biochemical screening, compounds with biological activity in the low micromolar range were identified, suggesting that these derivatives are suitable lead compounds for developing new mPGES-1 inhibitors. nih.gov

Monoamine Oxidase B (MAO-B): The 2,3-dihydrobenzofuran scaffold is also present in compounds with neuroprotective potential, including inhibitors of monoamine oxidase type B (MAO-B). Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Benzofuran-based dienones, for instance, have shown potent and reversible inhibition of MAO-B.

Phosphodiesterase 1B (PDE1B): In recent years, the PDE1B enzyme has become a target for treating neurological and psychological disorders. A study utilized pharmacophore-based screening and molecular dynamics simulations to identify 2,3-dihydrobenzofuran derivatives as lead inhibitors of PDE1B. nih.gov By modifying the lead structure, novel inhibitors with high affinity for PDE1B were designed. nih.gov

| Compound Scaffold | Enzyme Target | Activity | Key Findings |

|---|---|---|---|

| 2,3-Dihydrobenzofuran derivatives | mPGES-1 | Inhibitor | Identified compounds with activity in the low micromolar range. nih.gov |

| Benzofuran-based dienones | MAO-B | Inhibitor | Potent and reversible inhibitors identified. |

| 2,3-Dihydrobenzofuran derivatives | PDE1B | Inhibitor | Lead compounds identified through virtual screening and modified to design novel high-affinity inhibitors. nih.gov |

In Vitro and In Vivo Biological Efficacy Assessments

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. For instance, certain sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid moiety have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as various mycobacterial strains. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov Furthermore, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide exhibited strong activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov

Other studies have explored different structural modifications to enhance antimicrobial effects. For example, newly synthesized Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde have been assessed for their antimicrobial potential. bhu.ac.in Certain compounds in this series were effective against both Gram-positive and Gram-negative bacteria. bhu.ac.in Similarly, some benzofuran derivatives isolated from Penicillium crustosum displayed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 μg/mL, 25 μg/mL, and 12.5 μg/mL, respectively. nih.gov Antifungal activity was also observed, with some compounds being effective against Penicillium italicum and Colletotrichum musae. nih.gov

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, sulfonamides are known to inhibit dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.net The presence of the chloro group and other substituents on the benzofuran ring appears to modulate this activity. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected this compound Analogues

| Compound/Derivative | Target Microorganism | Activity/MIC Value |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | 15.62-31.25 μmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L nih.gov |

| Benzofuran derivative from Penicillium crustosum (Compound 1) | Salmonella typhimurium | 12.5 μg/mL nih.gov |

| Benzofuran derivative from Penicillium crustosum (Compound 1) | Escherichia coli | 25 μg/mL nih.gov |

| Benzofuran derivative from Penicillium crustosum (Compound 1) | Staphylococcus aureus | 12.5 μg/mL nih.gov |

| Benzofuran derivative from Penicillium crustosum (Compound 6) | Penicillium italicum | 12.5 μg/mL nih.gov |

| Benzofuran derivative from Penicillium crustosum (Compound 6) | Colletotrichum musae | 12.5–25 μg/mL nih.gov |

Analogues of this compound have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The structural versatility of the benzofuran scaffold allows for modifications that can enhance potency and selectivity. nih.gov

For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed and evaluated for their antiproliferative activity. nih.gov One derivative stood out for its potent activity, which was attributed to the presence of an N-phenethyl carboxamide group, further enhanced by a morpholinyl substitution. nih.gov This compound exhibited antiproliferative activity comparable to the established anticancer drug doxorubicin (B1662922). nih.gov The position of the halogen substituent on the benzofuran ring has been noted to be of great importance for cytotoxic activity. nih.gov

Hybrid molecules incorporating the benzofuran moiety with other pharmacologically active scaffolds like piperazine (B1678402) have also shown significant anticancer potential. mdpi.com Piperazine-based benzofurans have displayed highly selective cytotoxic activity against multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon), and SGC7901 (gastric), with IC50 values often below 10 μM. nih.gov Structure-activity relationship (SAR) studies have indicated that electron-donating groups on the phenyl ring, such as methyl, methoxy (B1213986), chloro, and fluoro, tend to result in more promising anticancer activities. nih.gov

Furthermore, some dihydrobenzofuran derivatives have been investigated for their ability to inhibit specific molecular targets involved in cancer progression. For example, certain benzofuran scaffolds have been identified as inhibitors of Pin1, an enzyme implicated in multiple human cancers. nih.gov

Table 2: Anticancer Activity of Selected this compound Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC50 Value |

|---|---|---|

| 5-chlorobenzofuran-2-carboxamide derivative | Human mammary gland epithelial (MCF-10A) | Similar to doxorubicin (IC50 of 1.136 μM) nih.gov |

| Piperazine-based benzofurans | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 μM nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI50 < 0.01–0.02 μM nih.gov |

| 5-chloro-indole-2-carboxylate derivative (3e) | Multiple cancer cell lines | GI50 ranging from 29 nM to 78 nM researchgate.net |

A significant area of research for this compound analogues has been in the exploration of their anti-inflammatory effects. Several studies have demonstrated the potent anti-inflammatory activity of these compounds, often linked to their ability to inhibit prostaglandin synthesis. nih.gov

A series of 2,3-dihydrobenzofuran-2-one analogues were synthesized and tested for their ability to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in rats, as well as their capacity to inhibit prostaglandin synthesis in vitro. nih.gov The results indicated that compounds with an alkyl or aryl group at the 6-position and a chlorine substituent at the 5-position were powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis. nih.gov One of the most active compounds, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than diclofenac (B195802) in all tested models and more powerful than indomethacin (B1671933) in inhibiting acute inflammation and prostaglandin synthesis. nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory properties. mdpi.com Several of these compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators like interleukin-6, Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin E2. mdpi.comnih.gov The IC50 values for prostaglandin E2 inhibition ranged from 1.1 to 20.5 µM. nih.gov

The mechanism of anti-inflammatory action for many of these compounds is believed to be through the inhibition of the COX enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation. mdpi.com Some novel benzofuran compounds have been shown to significantly inhibit cyclooxygenase activity directly. nih.gov

Table 3: Anti-inflammatory Activity of Selected this compound Analogues

| Compound/Derivative | In Vitro/In Vivo Model | Key Findings |

|---|---|---|

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema, Adjuvant-induced arthritis (rat) | More potent than diclofenac; more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis. nih.gov |

| Fluorinated dihydrobenzofuran derivatives | Lipopolysaccharide-stimulated macrophages | Inhibited expression of COX-2 and nitric oxide synthase 2; decreased secretion of inflammatory mediators. mdpi.comnih.gov |

| Fluorinated benzofuran derivatives | Cyclooxygenase activity assay | Significantly inhibited cyclooxygenase activity. nih.gov |

| Piperazine substituted 5-chloro-2(3H)-benzoxazolone derivative | Carrageenan-induced hind paw edema (mice) | Showed the longest anti-inflammatory activity among the synthesized compounds. researchgate.net |

Research has also extended to the analgesic properties of specific this compound derivatives. A study focused on 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids evaluated their analgesic activity in the mouse phenyl-p-quinone-induced writhing test. nih.gov One of the standout compounds from this series was 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid (2c). nih.gov This compound demonstrated a combination of potent analgesic activity and low gastric irritancy, a desirable profile for an analgesic agent. nih.gov The study also investigated the ability of selected compounds to inhibit prostaglandin synthetase activity in vitro, suggesting a potential mechanism for their analgesic effects. nih.gov

In a separate investigation, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were synthesized and tested for their antinociceptive activity using various methods, including the tail clip, tail flick, and hot plate tests. nih.gov Several compounds in this series were found to be significantly more active than the standard drugs dipyrone (B125322) and aspirin (B1665792) in all the tests performed. nih.gov

The biological activities of this compound analogues are underpinned by their ability to modulate key biochemical pathways and cellular processes. Their anticancer effects, for instance, are often linked to the induction of apoptosis and cell cycle arrest. A synthetic derivative of benzofuran lignan (B3055560) was shown to induce apoptosis in p53-positive cells and cause a G2/M cell cycle arrest in a dose- and time-dependent manner. researchgate.net This was associated with an increase in the amounts of p21, p27, and cyclin B. researchgate.net

In the context of inflammation, these compounds can interfere with signaling pathways that regulate the expression of pro-inflammatory genes. For example, some benzofuran hybrids have been shown to exert their anti-inflammatory effects through the NF-κB and MAPK signaling pathways. mdpi.com One compound, 5d, was found to inhibit the phosphorylation of key proteins in the MAPK pathway (JNK, P38, and ERK) and the NF-κB pathway (p65, IKKα/IKKβ, IKβα) in LPS-stimulated cells. mdpi.com

Furthermore, the antiproliferative activity of certain 5-chloro-indole-2-carboxylate derivatives has been linked to the inhibition of the EGFR/BRAF pathways, which are often over-activated in various cancers. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design of 5 Chloro 2,3 Dihydrobenzofuran Analogues

Impact of Halogen Substitution on Bioactivity and Selectivity

Halogenation of the benzofuran (B130515) ring, including the introduction of chlorine, bromine, or fluorine atoms, has been shown to significantly increase anticancer activities. nih.gov The position and nature of the halogen substituent on the 5-Chloro-2,3-dihydrobenzofuran scaffold play a critical role in modulating bioactivity and selectivity. The presence of bromine and chlorine, for instance, can enhance the compound's electrophilicity and influence its pharmacokinetic properties like lipophilicity and metabolic stability.

Studies have indicated that halogen substitutions can enhance cytotoxic properties due to their hydrophobic and electron-donating nature. nih.govresearchgate.net Specifically, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximum cytotoxic activities. nih.govresearchgate.net In a series of 5-chlorobenzofuran-2-carboxamides, which are allosteric modulators of the cannabinoid receptor type 1 (CB1), the presence of the 5-chloro substituent was a key feature. nih.gov Interestingly, regardless of the specific halogen used (Cl, Br, F), many of these substituted compounds exhibit significant cytotoxicity. nih.govmdpi.com

The addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a two-fold increase in potency and inhibitory activity. nih.govmdpi.com This is attributed to favorable hydrophobic interactions. nih.gov In another example, the 7-brominated analogue of 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane showed comparable activity to its non-brominated counterpart in displacing a radioligand from 5-HT2 receptors. nih.gov The addition of bromine in this series was found to contribute significantly to the binding energy, an effect greater than what would be expected from hydrophobicity alone, suggesting a specific, critical receptor interaction. nih.gov

The following table summarizes the impact of halogen substitution on the bioactivity of select dihydrobenzofuran analogues.

| Compound/Analogue | Halogen Substitution | Observed Effect on Bioactivity | Reference |

| 5-Chlorobenzofuran-2-carboxamides | 5-Chloro | Key feature for CB1 receptor modulation and cytotoxicity. | nih.gov |

| 2-Benzofuranyl derivative | 4-Fluoro | 2-fold increase in potency and inhibitory activity. | nih.govmdpi.com |

| 1-(5-Methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane analogue | 7-Bromo | Comparable activity to non-brominated counterpart, significant contribution to binding energy. | nih.gov |

| Hybrid quinazolinone- and imidazolium-based benzofuran | Two halogen-substituted rings | Detrimental to activity, resulting in no cytotoxicity. | nih.gov |

| 4-Bromo-7-chloro-2,3-dihydrobenzofuran | 4-Bromo, 7-Chloro | Enhances electrophilicity and influences pharmacokinetic properties. |

Role of Modifications to the Dihydrobenzofuran Moiety on Pharmacological Profiles

Modifications to the core 2,3-dihydrobenzofuran (B1216630) structure are a key strategy in medicinal chemistry to alter the pharmacological profiles of analogue compounds. rsc.org The dihydrobenzofuran scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

One approach to modification involves the creation of hybrid molecules by fusing the dihydrobenzofuran ring with other heterocyclic systems like chalcones, triazoles, piperazines, and imidazoles. nih.govmdpi.com These hybrid derivatives have emerged as potent cytotoxic agents. nih.govmdpi.com For instance, the addition of a benzofuran group to 6-N,N-(hexamethylene) amiloride (B1667095) (6-HMA) resulted in a compound with higher potency and cytotoxicity as a urokinase-type plasminogen activator (uPA) inhibitor. mdpi.com

The saturation of the furan (B31954) ring is another critical factor. Oxidation of the dihydrobenzofuran ring to a benzofuran system has been shown to result in a decrease or loss of cytotoxic activity in certain lignan (B3055560) analogues. nih.gov This suggests that the three-dimensional structure of the dihydrofuran ring is crucial for the biological activity of these specific compounds. nih.gov

Furthermore, the dihydrofuran ring can act as a conformationally restricted bioisostere for other chemical groups. In the design of hallucinogen analogues, tetrahydrobenzodifuran functionalities, which contain two dihydrofuran rings, were used to model the active binding conformations of the methoxy (B1213986) groups of the parent compounds. mdma.ch This strategy led to the development of some of the most potent hallucinogen-like phenylalkylamine derivatives. mdma.ch

The table below provides examples of how modifications to the dihydrobenzofuran moiety affect pharmacological profiles.

| Modification | Example Compound/Series | Impact on Pharmacological Profile | Reference |

| Fusion with other heterocycles | Hybrid dihydrobenzofuran neolignans | Emergence of potent cytotoxic agents. | mdpi.com |

| Oxidation to benzofuran | Dihydrobenzofuran lignan analogues | Decrease or loss of cytotoxic activity. | nih.gov |

| Use as a bioisostere | Tetrahydrobenzodifuran analogues of hallucinogens | Modeled active conformations, leading to highly potent compounds. | mdma.ch |

| Addition to another molecule | 6-HMA-benzofuran hybrid | Higher potency and cytotoxicity as a uPA inhibitor. | mdpi.com |

Influence of Side Chain Modifications and Linker Design on Receptor Affinity and Efficacy

Modifications to the side chains and the design of linkers attached to the this compound core are crucial for optimizing receptor affinity and efficacy. The nature of the side chain can significantly impact the pharmacological properties of the resulting analogues.

For example, in a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide side chain was found to significantly enhance antiproliferative activity. nih.govmdpi.com This activity was further boosted by the substitution of a morpholinyl group at the para position of the N-phenethyl ring. nih.govmdpi.com

The length and flexibility of the side chain are also important considerations. In the context of hallucinogenic phenylalkylamines, a primary amine separated from the phenyl ring by a two-carbon chain is a key structural feature for optimal activity. mdma.ch The presence of a methyl group on the carbon alpha to the amine in compounds like 1-(2,5-dimethoxyphenyl)-2-aminopropane (1a-d) increases in vivo potency and duration of action, possibly by inhibiting metabolism. mdma.ch

In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a semi-saturated dihydrobenzofuran bicycle provided superior drug-like properties while maintaining excellent potency and selectivity. researchgate.net This highlights the importance of the rigidity and conformation of the linker. Similarly, for dihydrobenzofuran lignans (B1203133), the presence of a double bond in the C(3)-side chain next to an aromatic ring is vital for cytotoxicity, and reduction of this double bond can lead to a tenfold or greater decrease in activity. mdpi.com

The following table illustrates the influence of side chain and linker modifications on the properties of dihydrobenzofuran analogues.

| Modification Type | Specific Modification | Observed Effect | Reference |

| Side Chain Substitution | N-phenethyl carboxamide with para-morpholinyl substitution | Enhanced antiproliferative activity. | nih.govmdpi.com |

| Side Chain Length/Structure | Primary amine separated by a two-carbon chain from the phenyl ring | Optimal for hallucinogen-like activity. | mdma.ch |

| Side Chain Saturation | Reduction of a double bond in the C(3)-side chain of dihydrobenzofuran lignans | Tenfold or greater decrease in cytotoxic activity. | mdpi.com |

| Linker Design | Semi-saturated dihydrobenzofuran bicycle in IRAK4 inhibitors | Superior drug-like properties with maintained potency and selectivity. | researchgate.net |

Stereochemical Effects on Pharmacological Activity and Receptor Binding Affinity

The stereochemistry of this compound analogues can have a profound impact on their pharmacological activity and receptor binding affinity. The specific three-dimensional arrangement of atoms in a molecule can dictate how it interacts with its biological target.

In a study of dihydrobenzofuran lignans as potential antitumor agents, the (2R, 3R)-enantiomer of a particular compound was found to be twice as active as the racemic mixture in inhibiting tubulin polymerization. nih.gov Conversely, the (2S, 3S)-enantiomer showed minimal activity. nih.gov This demonstrates a clear enantiomeric discrimination at the biological target.

Similarly, in the development of pyrimidine (B1678525) derivatives as selective 5-HT2C modulators, the absolute configuration of a stereogenic center in the side chain significantly influenced the binding affinity and selectivity. mdpi.com The (R,R)-diastereomers generally showed excellent binding affinities to the 5-HT2C receptor, while the (S,R)-forms exhibited low potencies for the 5-HT2A and 5-HT2B receptors. mdpi.com

The chirality of the dihydrobenzofuran core itself is also a critical factor. The enantioselective synthesis of chiral dihydrobenzofuran acids led to the identification of a potent full agonist at the retinoid X receptor (RXR) and the RXR-Nurr1 heterodimer. nih.gov X-ray crystallography revealed that one enantiomer optimally fit into the ligand-binding pocket of RXR, highlighting the importance of stereochemistry for receptor binding. nih.gov

The table below provides examples of the stereochemical effects on the activity of dihydrobenzofuran analogues.

| Compound Series | Stereochemical Feature | Observed Effect | Reference |

| Dihydrobenzofuran lignans | (2R, 3R)-enantiomer vs. (2S, 3S)-enantiomer | The (2R, 3R)-enantiomer was twice as active as the racemate; the (2S, 3S)-enantiomer had minimal activity. | nih.gov |

| Pyrimidine derivatives | (R,R)-diastereomer vs. (S,R)-diastereomer | (R,R)-diastereomers showed excellent 5-HT2C binding; (S,R)-forms had low potency for 5-HT2A/2B. | mdpi.com |

| Chiral dihydrobenzofuran acids | Specific enantiomer | Acted as a potent full agonist at RXR and RXR-Nurr1 due to optimal fit in the binding pocket. | nih.gov |

Rational Drug Design Approaches for Optimized Potency and Selectivity

Rational drug design, often aided by computational methods, plays a crucial role in optimizing the potency and selectivity of this compound analogues. These approaches leverage an understanding of the target's structure and the compound's SAR to guide the synthesis of more effective molecules.

Structure-based drug design, which utilizes X-ray co-crystal structures of ligands bound to their protein targets, has been successfully employed in the development of dihydrobenzofuran-based inhibitors. For instance, this approach guided the design of IRAK4 inhibitors, leading to a series of dihydrobenzofurans with superior drug-like properties, excellent potency, and selectivity. researchgate.net

Molecular docking and molecular dynamics simulations are powerful computational tools for predicting how a molecule will bind to a receptor and for understanding the dynamic nature of this interaction. d-nb.info These methods have been used to identify potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1 from a library of 2,3-dihydrobenzofuran derivatives. nih.gov Starting from a low-affinity natural product, this combined computational and experimental approach led to the identification of compounds with significantly improved biological activity. nih.gov

Pharmacophore-based screening is another valuable technique. This method involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to search for new molecules with similar arrangements. This approach has been used to identify a lead inhibitor of phosphodiesterase 1B (PDE1B) with a novel chemical scaffold, which was then further modified to design new inhibitors with higher affinity. researchgate.net

The table below summarizes various rational drug design approaches applied to dihydrobenzofuran analogues.

| Design Approach | Target | Outcome | Reference |

| Structure-Based Drug Design | IRAK4 | Development of dihydrobenzofuran inhibitors with superior drug-like properties, potency, and selectivity. | researchgate.net |

| Molecular Docking and Molecular Dynamics | mPGES-1 | Identification of more potent inhibitors from a library of 2,3-dihydrobenzofuran derivatives. | nih.govd-nb.info |

| Pharmacophore-Based Screening | PDE1B | Identification of a novel lead inhibitor and subsequent design of higher-affinity compounds. | researchgate.net |

| Enantioselective Synthesis and SAR | RXR-Nurr1 | Discovery of a potent and selective full agonist. | nih.gov |

Metabolic Pathways and Biotransformation Studies Relevant to Dihydrobenzofurans

In Vivo Metabolic Fate of Dihydrobenzofuran Derivatives

Upon administration, dihydrobenzofuran derivatives are subject to metabolic processes catalyzed by a host of enzymes. Studies on analogous compounds, such as 2-aminopropyl-benzofurans, have demonstrated that these substances are metabolized, and both the parent drug and its metabolites can be identified in biological fluids like urine. nih.gov The biotransformation of these molecules often involves oxidation and N-demethylation for derivatives containing amine groups. nih.govnih.gov

The cytochrome P450 (CYP) enzyme system plays a crucial role in the initial oxidative metabolism of these compounds. nih.gov Following these initial Phase I reactions, the resulting metabolites, which now possess functional groups like hydroxyls, can undergo Phase II conjugation reactions. nih.gov This two-phase process ensures the efficient detoxification and removal of foreign compounds from the body. researchgate.net The resulting glucuronide conjugates are significantly more hydrophilic and are readily excreted. wikipedia.orgnih.gov

Identification and Characterization of Major Metabolites and Biotransformation Products

The biotransformation of dihydrobenzofuran derivatives leads to a variety of metabolites. The specific products formed depend on the exact structure of the parent compound and the enzymes involved. For instance, the metabolism of the N-methylated benzofuran (B130515) derivative 6-MAPB results in N-demethylation to produce 6-APB, as well as the formation of 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov This indicates that hydroxylation of the aromatic ring and oxidation of side chains are key metabolic routes.

Microbial metabolism studies on dibenzofuran, a related parent structure, have identified a series of hydroxylated and ring-cleaved derivatives. nih.gov While conducted in microorganisms, these studies highlight the susceptibility of the benzofuran ring system to oxidative attack. Metabolites such as 3-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and 2-(3'-hydroxy-2',3'-dihydrobenzofuran-2'-yl)acetic acid have been identified, demonstrating that hydroxylation can occur on the dihydrofuran portion of the molecule as well. nih.gov

Table 1: Examples of Identified Metabolites from Dihydrobenzofuran Derivatives and Related Compounds

| Parent Compound | Metabolite | Metabolic Reaction | Source |

|---|---|---|---|

| 6-MAPB | 6-APB | N-demethylation | nih.gov |

| 6-MAPB | 4-carboxymethyl-3-hydroxy methamphetamine | Hydroxylation, Side-chain oxidation | nih.gov |

| 6-APB | 4-carboxymethyl-3-hydroxy amphetamine | Hydroxylation, Side-chain oxidation | nih.gov |

| Dibenzofuran (microbial) | 3-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Dioxygenation, Ring cleavage, Hydroxylation | nih.gov |

Enzymatic Hydroxylation and Glucuronidation Pathways of Dihydrobenzofuran Moieties

The metabolism of the dihydrobenzofuran core is driven by specific enzymatic pathways, primarily hydroxylation in Phase I and glucuronidation in Phase II.